

Dehydro Amlodipine Oxalate: A Critical Degradation Product of Amlodipine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dehydro Amlodipine Oxalate*

Cat. No.: *B564258*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a widely prescribed long-acting calcium channel blocker, is a cornerstone in the management of hypertension and angina.^[1] As with any pharmaceutical agent, ensuring its stability, safety, and efficacy throughout its shelf life is paramount. Amlodipine's chemical structure, specifically its dihydropyridine ring, makes it susceptible to degradation under various stress conditions. One of the most significant degradation products is the oxidized form, commonly known as Dehydro Amlodipine.^{[2][3]} This guide provides a comprehensive technical overview of Dehydro Amlodipine, with a specific focus on its oxalate salt form, which serves as a critical reference standard in analytical testing. We will delve into its formation pathways, present quantitative data from forced degradation studies, detail experimental protocols for its identification and quantification, and visualize the underlying processes.

Dehydro Amlodipine is recognized by major pharmacopeias as Amlodipine EP Impurity D (European Pharmacopoeia) and Amlodipine USP Related Compound A (United States Pharmacopoeia).^{[2][4]} Its presence in Amlodipine drug substances and products is strictly monitored to ensure that it does not exceed established safety thresholds. The formation of this impurity is a key indicator of the drug's stability and can be influenced by manufacturing processes, formulation excipients, and storage conditions.^[2] **Dehydro Amlodipine Oxalate** is a stable salt form of this impurity, making it suitable for use as a reference standard in analytical laboratories for accurate identification and quantification.^{[4][5][6]}

Formation of Dehydro Amlodipine

Dehydro Amlodipine is primarily formed through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable pyridine ring.[\[2\]](#) This transformation can be induced by various stress conditions, as demonstrated in forced degradation studies.

Degradation Pathways

Forced degradation studies are a regulatory requirement designed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[\[7\]](#) These studies intentionally expose the drug to harsh conditions to accelerate its degradation. The primary pathways leading to the formation of Dehydro Amlodipine are:

- Oxidative Degradation: This is the most direct pathway for the formation of Dehydro Amlodipine. Exposure to oxidizing agents, such as hydrogen peroxide, readily converts the dihydropyridine ring to a pyridine ring.[\[2\]](#)[\[8\]](#)
- Acidic Hydrolysis: In acidic conditions, Amlodipine shows significant degradation.[\[3\]](#)[\[8\]](#)[\[9\]](#) One of the major degradation products formed under acidic stress is Dehydro Amlodipine.[\[3\]](#)
- Photodegradation: Amlodipine is known to be photosensitive. Exposure to light, particularly UV light, can also lead to the formation of Dehydro Amlodipine.[\[3\]](#)[\[10\]](#)
- Alkaline Hydrolysis: While Amlodipine also degrades under alkaline conditions, the formation of Dehydro Amlodipine is more prominent under acidic and oxidative stress.[\[8\]](#)[\[11\]](#)
- Thermal Degradation: Amlodipine is relatively stable under thermal stress alone, with minimal formation of Dehydro Amlodipine.[\[8\]](#)[\[10\]](#)

It is important to note that Dehydro Amlodipine can also be formed as a byproduct during the synthesis of Amlodipine itself.[\[2\]](#) Subsequent treatment with oxalic acid during the manufacturing or purification process can lead to the formation of **Dehydro Amlodipine Oxalate**.[\[2\]](#)

Quantitative Analysis of Amlodipine Degradation

The extent of Amlodipine degradation and the formation of Dehydro Amlodipine under various stress conditions have been quantified in numerous studies. The following tables summarize

the results from several key experiments.

Stressor	Concentration/Intensity	Temperature	Duration	% Amlodipine Degradation	Reference
Acidic Hydrolysis	5 M HCl	80°C	6 hours	~60%	[8]
	5 M HCl	80°C	6 hours	75.2%	[3][9]
0.1 M HCl	Room Temperature	3 days	10%	[10]	
0.1 N HCl	Room Temperature	3 hours	Not specified	[12]	
Alkaline Hydrolysis	1 M NaOH	80°C	2 hours	~25%	[8]
5 M NaOH	80°C	6 hours	Total Degradation	[3][13]	
0.1 M NaOH	Room Temperature	3 days	15%	[10]	
Oxidative Degradation	30% H ₂ O ₂	80°C	6 hours	~20%	[8]
3% H ₂ O ₂ in Methanol (80:20)	80°C	6 hours	80.1%	[3][9][10]	
3% H ₂ O ₂	Room Temperature	3 days	5%	[10]	
Photodegradation	200 W·h/m ² UV light & 1.2 million lux·h visible light	Not specified	Not specified	5%	[10]
Photostability chamber	Not specified	14 days	32.2%	[3][9][10]	

Thermal Degradation	80°C	48 hours	~0.25% (minimal)	[8]
105°C	3 days	No degradation	[10][14]	
80°C	7 hours	Not specified	[12]	
Thermal & Humidity	85°C, 85% RH	3 days	No degradation	[10][14]

Experimental Protocols

Detailed methodologies are crucial for the reproducible identification and quantification of Dehydro Amlodipine. Below are representative protocols for forced degradation studies and the subsequent analytical determination.

Forced Degradation Studies Protocol

Objective: To induce the degradation of Amlodipine under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

- Amlodipine Besylate drug substance
- Hydrochloric acid (HCl), analytical grade
- Sodium hydroxide (NaOH), analytical grade
- Hydrogen peroxide (H₂O₂), 30%
- Methanol, HPLC grade
- Water, HPLC grade
- Volumetric flasks, pipettes, and other standard laboratory glassware
- pH meter

- Temperature-controlled oven
- Photostability chamber

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of Amlodipine Besylate in methanol or a mixture of methanol and water at a concentration of approximately 1 mg/mL.[\[10\]](#)[\[14\]](#)
- Acidic Hydrolysis:
 - For mild conditions, mix a known volume of the stock solution with an equal volume of 0.1 M HCl and keep at room temperature for 3 days.[\[10\]](#)[\[14\]](#)
 - For aggressive degradation, use 5 M HCl and heat at 80°C for 6 hours.[\[3\]](#)[\[8\]](#)[\[9\]](#)
 - After the specified time, neutralize the solution with an appropriate amount of NaOH.[\[10\]](#)
- Alkaline Hydrolysis:
 - For mild conditions, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 3 days.[\[10\]](#)[\[14\]](#)
 - For aggressive degradation, use 1 M or 5 M NaOH and heat at 80°C for 2-6 hours.[\[3\]](#)[\[8\]](#)
 - After the specified time, neutralize the solution with an appropriate amount of HCl.
- Oxidative Degradation:
 - Mix a known volume of the stock solution with an equal volume of 3% or 30% H₂O₂.[\[8\]](#)[\[10\]](#)[\[14\]](#)
 - The reaction can be carried out at room temperature for several days or at an elevated temperature (e.g., 80°C) for a shorter duration.[\[3\]](#)[\[8\]](#)[\[10\]](#)
- Photodegradation:

- Expose a solution of Amlodipine Besylate to light in a photostability chamber providing both UV and visible light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10][14]
- A control sample should be kept protected from light to act as a baseline.
- Thermal Degradation:
 - Keep a solid sample of Amlodipine Besylate in a temperature-controlled oven at a high temperature (e.g., 80°C or 105°C) for a specified period (e.g., 48 hours to 3 days).[8][10][14]
- Sample Preparation for Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase before analysis by HPLC or LC-MS.

Stability-Indicating HPLC Method

Objective: To separate and quantify Amlodipine from its degradation products, including Dehydro Amlodipine.

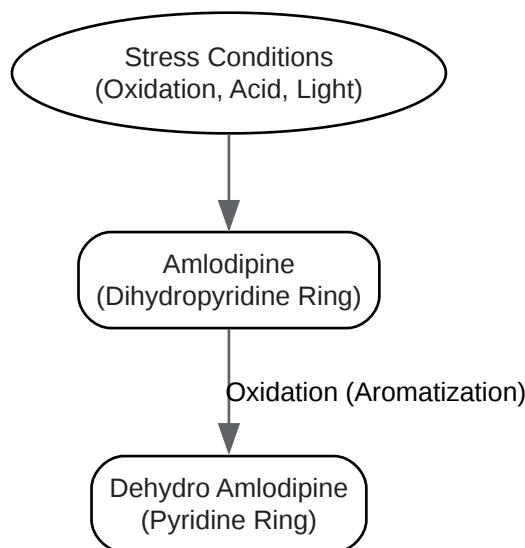
Instrumentation:

- HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[15]

Chromatographic Conditions (Representative):

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][15]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.04 M sodium dihydrogen phosphate monohydrate, pH 4.0) and an organic solvent (e.g., ethanol or methanol) in a specific ratio (e.g., 60:40 v/v).[15] Gradient elution may also be used.[16]
- Flow Rate: 1.0 mL/min.[12]
- Detection Wavelength: 237 nm or 238 nm.[8][12][15]
- Injection Volume: 10-20 µL.[10]

- Column Temperature: Ambient or controlled (e.g., 30°C).[17]

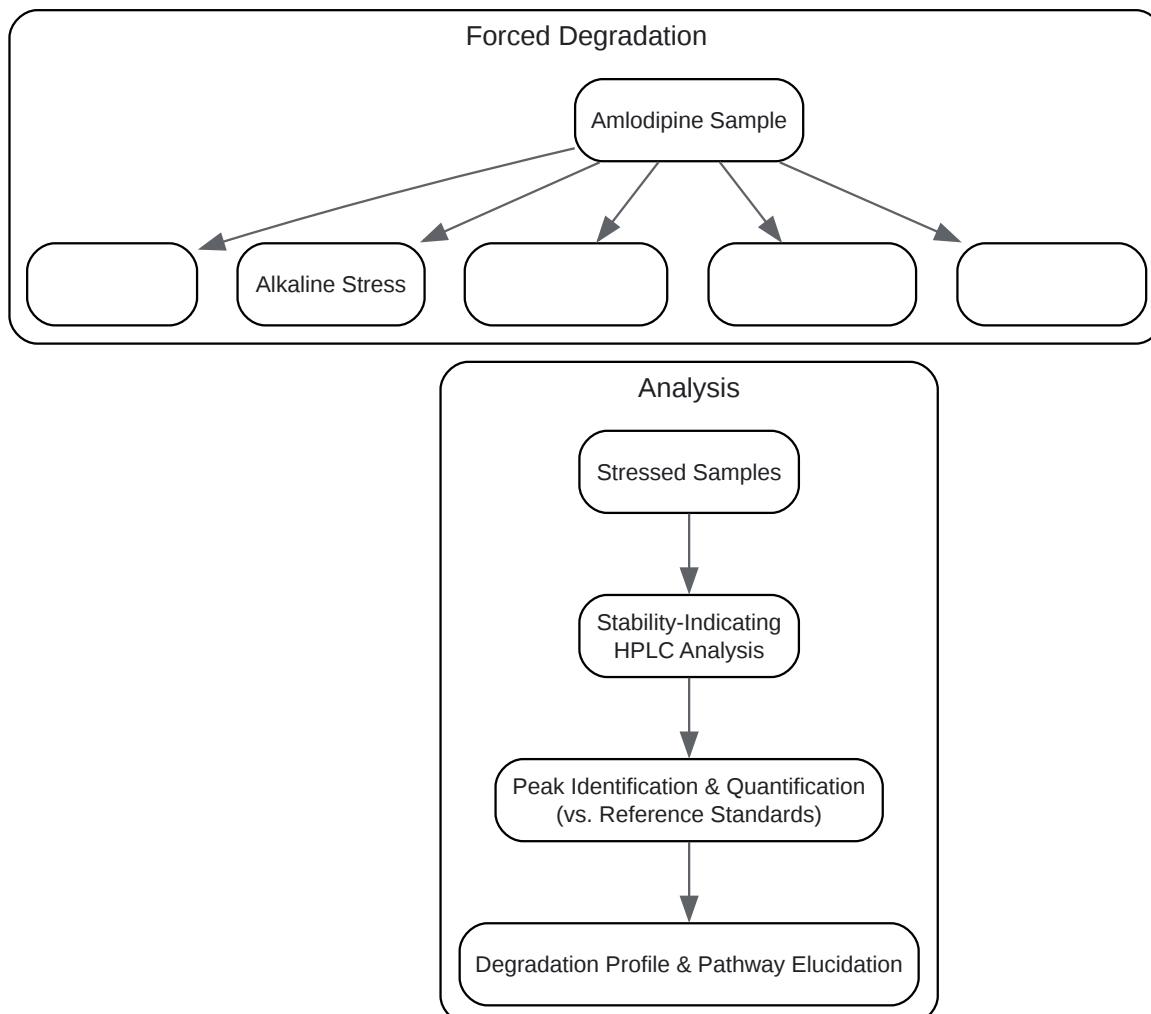

Procedure:

- Preparation of Standard and Sample Solutions:
 - Prepare a standard solution of Amlodipine Besylate of a known concentration in the mobile phase.
 - Prepare a standard solution of **Dehydro Amlodipine Oxalate** reference standard.
 - Prepare sample solutions from the forced degradation studies by diluting them to a suitable concentration with the mobile phase.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard and sample solutions into the HPLC system.
 - Record the chromatograms and identify the peaks corresponding to Amlodipine and Dehydro Amlodipine based on their retention times compared to the standards.
- Data Analysis:
 - Calculate the percentage of degradation by comparing the peak area of Amlodipine in the stressed samples to that in an unstressed control sample.[10]
 - Quantify the amount of Dehydro Amlodipine formed using the peak area and the response factor of the **Dehydro Amlodipine Oxalate** reference standard.

Visualizing the Processes

Amlodipine to Dehydro Amlodipine Transformation

The core chemical transformation in the degradation of Amlodipine to Dehydro Amlodipine is the oxidation of the dihydropyridine ring.



[Click to download full resolution via product page](#)

Caption: Chemical transformation of Amlodipine to Dehydro Amlodipine.

Experimental Workflow for Forced Degradation Studies

The logical flow of a forced degradation study is a critical component of drug stability assessment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. Dehydro Amlodipine Oxalate | 1216406-90-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. scbt.com [scbt.com]
- 6. Dehydro Amlodipine Oxalate | LGC Standards [lgcstandards.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. [PDF] Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jchr.org [jchr.org]
- 13. scribd.com [scribd.com]
- 14. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dehydro Amlodipine Oxalate: A Critical Degradation Product of Amlodipine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b564258#dehydro-amlodipine-oxalate-as-a-degradation-product-of-amlodipine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com